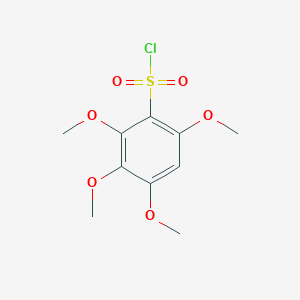
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is an organic compound with a benzene ring substituted with four methoxy groups and a sulfonyl chloride group. This compound is known for its diverse applications in scientific research, particularly in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 2,3,4,6-tetramethoxybenzene. The reaction is carried out using chlorosulfonic acid or sulfuryl chloride as the sulfonylating agents. The reaction conditions often require a solvent such as dichloromethane or chloroform and are conducted at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.
化学反应分析
Types of Reactions
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The sulfonyl chloride group can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols, often in the presence of a base such as pyridine or triethylamine.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
科学研究应用
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: Used in the modification of biomolecules for studying their functions and interactions.
Industrial Applications: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
2,3,4,5-Tetramethoxybenzene-1-sulfonyl chloride: Similar structure but with different substitution pattern.
2,3,5,6-Tetramethoxybenzene-1-sulfonyl chloride: Another isomer with a different arrangement of methoxy groups.
2,4,6-Trimethoxybenzene-1-sulfonyl chloride: Contains three methoxy groups instead of four.
Uniqueness
2,3,4,6-Tetramethoxybenzene-1-sulfonyl chloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of four methoxy groups enhances its electron-donating properties, making it more reactive in electrophilic aromatic substitution reactions compared to its isomers.
属性
分子式 |
C10H13ClO6S |
|---|---|
分子量 |
296.73 g/mol |
IUPAC 名称 |
2,3,4,6-tetramethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO6S/c1-14-6-5-7(15-2)10(18(11,12)13)9(17-4)8(6)16-3/h5H,1-4H3 |
InChI 键 |
OSIJMMFVLHXITN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1OC)OC)S(=O)(=O)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


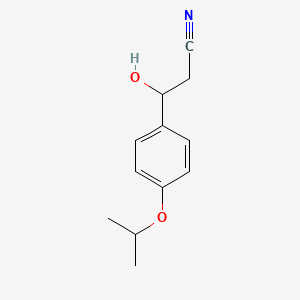
![3,3-Dimethylspiro[3.3]heptan-1-one](/img/structure/B13476550.png)

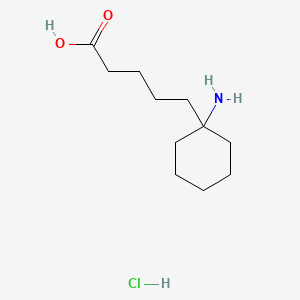
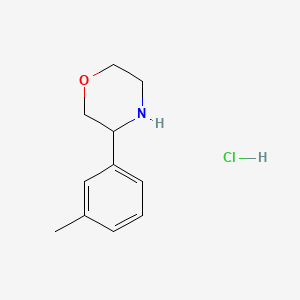
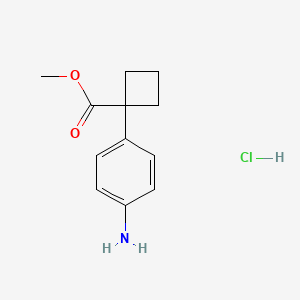
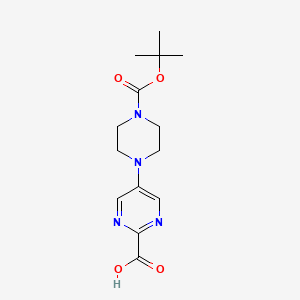
![tert-Butyl N-[endo-9-oxo-3-oxabicyclo[3.3.1]nonan-7-yl]carbamate](/img/structure/B13476594.png)
![1-Thia-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13476595.png)
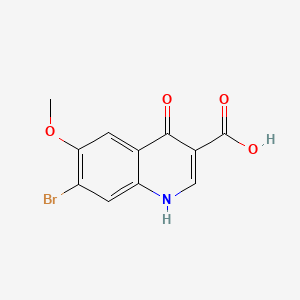


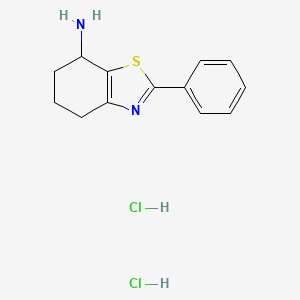
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
